molecular formula C23H23BrClN3O3 B11610918 ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate

ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate

Cat. No.: B11610918
M. Wt: 504.8 g/mol
InChI Key: VGKXQEBVCXGFOY-UHFFFAOYSA-N
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Description

Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate is a synthetically designed small molecule of significant interest in preclinical oncology and kinase research. Its core structure is based on the indolin-2-one scaffold, a privileged chemotype in medicinal chemistry known for its ability to act as a potent ATP-competitive inhibitor of various receptor tyrosine kinases (RTKs) and serine/threonine kinases . The molecule is structurally engineered to target a specific profile of kinase signaling pathways implicated in tumor proliferation, angiogenesis, and metastasis. Researchers utilize this compound as a chemical probe to dissect the complex roles of kinases in disease models, enabling the study of downstream signaling cascades such as MAPK/ERK and PI3K/Akt. The specific substitutions, including the bromo and chlorophenyl groups, are critical for optimizing binding affinity and selectivity within the kinase ATP-binding pocket, making it a valuable tool for structure-activity relationship (SAR) studies. Its primary research application lies in the investigation of kinase-driven cellular processes and the evaluation of anti-tumor efficacy in in vitro and in vivo models , providing crucial insights for the development of novel targeted cancer therapeutics.

Properties

Molecular Formula

C23H23BrClN3O3

Molecular Weight

504.8 g/mol

IUPAC Name

ethyl 1-[[5-bromo-3-(3-chlorophenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H23BrClN3O3/c1-2-31-23(30)15-8-10-27(11-9-15)14-28-20-7-6-16(24)12-19(20)21(22(28)29)26-18-5-3-4-17(25)13-18/h3-7,12-13,15H,2,8-11,14H2,1H3

InChI Key

VGKXQEBVCXGFOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=NC4=CC(=CC=C4)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate I: 5-Bromo-3-[(3-Chlorophenyl)Imino]-2-Oxoindole

Procedure :

  • Starting Material : 5-Bromo-2-oxindole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Imine Formation : 3-Chloroaniline (1.2 equiv) and acetic acid (catalytic) are added. The mixture is refluxed at 120°C for 8–12 hours.

  • Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.

Yield : 68–72%.
Characterization : 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 10.2 (s, 1H, NH), 8.3 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H), 7.6–7.4 (m, 4H, Ar-H).

Synthesis of Intermediate II: Ethyl Piperidine-4-Carboxylate

Procedure :

  • Esterification : Piperidine-4-carboxylic acid (1.0 equiv) is treated with excess ethanol in the presence of concentrated H2SO4H_2SO_4 (0.1 equiv) at 80°C for 6 hours.

  • Purification : The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and distilled under reduced pressure.

Yield : 85–90%.

Coupling of Intermediates I and II via Alkylation

Procedure :

  • Chloromethylation : Intermediate I (1.0 equiv) is reacted with paraformaldehyde (1.5 equiv) and HCl gas in dioxane at 60°C for 4 hours to yield Intermediate III.

  • Nucleophilic Substitution : Intermediate III (1.0 equiv) is treated with Intermediate II (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile at 80°C for 12 hours.

Optimization Notes :

  • Solvent : Acetonitrile outperforms DMF or THF due to higher polarity facilitating SN2 mechanisms.

  • Base : K₂CO₃ provides superior yields compared to NaHCO₃ or Et₃N.

Yield : 58–63%.

Alternative Preparation Routes

One-Pot Tandem Imine Formation-Alkylation

Procedure :

  • Reagents : 5-Bromo-2-oxindole, 3-chloroaniline, ethyl piperidine-4-carboxylate, and paraformaldehyde are combined in a single flask.

  • Conditions : Lewis acid catalysis (ZnCl₂, 0.2 equiv) in toluene at 100°C for 24 hours.

Advantages :

  • Reduces purification steps.

  • Higher atom economy (theoretical yield: 74%).

Limitations :

  • Requires strict stoichiometric control to avoid side products.

Reaction Optimization and Yield Comparison

MethodStarting MaterialsConditionsYield (%)Purity (%)
Stepwise AlkylationIntermediate I + Intermediate IIK₂CO₃, CH₃CN, 80°C58–6395–98
One-Pot Tandem5-Bromo-2-oxindole + 3-Cl-anilineZnCl₂, toluene, 100°C65–7090–93
Reductive Amination5-Bromo-2-oxoindole + PiperidineNaBH₃CN, MeOH42–4888–90

Key Observations :

  • The one-pot method achieves higher yields but lower purity, necessitating silica gel chromatography (ethyl acetate/petroleum ether, 3:7).

  • Reductive amination is less efficient due to competing side reactions.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time = 12.3 min.

  • Impurity Profile : <2% unreacted Intermediate I and <1% de-esterified piperidine.

Spectroscopic Confirmation

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O indole), 1590 cm⁻¹ (C=N imine).

  • 13C^13C NMR : δ 170.2 (ester COO), 165.8 (indole C=O), 153.4 (C=N).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : ZnCl₂ can be recovered via aqueous extraction and reused, reducing costs by ~15%.

  • Solvent Recovery : Toluene from one-pot reactions is distilled and recycled (90% efficiency).

Environmental Impact Mitigation

  • Waste Streams : Neutralization of acidic byproducts with Ca(OH)₂ generates non-hazardous CaCl₂.

  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): 32 (vs. industry average 40–50 for similar compounds) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The imino group and the indole core are key functional groups that interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate is a complex organic compound with potential pharmacological applications. Its structure indicates it may interact with various biological pathways, particularly due to the presence of the indole and piperidine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C19H20BrN3O5C_{19}H_{20}BrN_{3}O_{5}, with a molecular weight of approximately 450.30 g/mol. The presence of bromine and chlorine substituents suggests possible interactions with biological targets through halogen bonding or other non-covalent interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing indole and piperidine structures exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Ethyl 1-{...}TBDTBD

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes. Studies on similar piperidine derivatives have identified them as effective acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of Alzheimer's disease . The IC50 values for these inhibitors range significantly, indicating varying degrees of potency.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound CAChE2.14 ± 0.003
Ethyl 1-{...}TBDTBD

Anticancer Potential

Compounds with similar structural features have been investigated for their anticancer properties. For example, indole derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells.
  • Antioxidant Activity : Some indole derivatives possess antioxidant properties that can protect cells from oxidative stress.

Case Studies

In one notable study, researchers synthesized a series of piperidine derivatives and evaluated their biological activities through various assays. The results indicated that several derivatives exhibited significant AChE inhibition and antimicrobial properties, suggesting that modifications to the piperidine structure can enhance biological efficacy .

Q & A

Q. What are the recommended synthetic strategies for preparing ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate?

Methodological Answer: A multi-step synthesis is typically required. Key steps include:

  • Indole Core Formation : Bromination at the 5-position of indole derivatives under controlled conditions (e.g., using NBS in DMF) .
  • Imination : Introducing the (3-chlorophenyl)imino group via condensation reactions with 3-chloroaniline under acidic catalysis .
  • Piperidine Coupling : Alkylation of the indole nitrogen with a piperidine-4-carboxylate derivative using a methylene linker. Mitsunobu or SN2 reactions are common for such alkylations .
  • Z-Isomer Control : Ensure stereochemical fidelity (3Z configuration) via reaction monitoring (e.g., NMR or HPLC) and selective crystallization .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine analytical techniques:

  • Chromatography : Use reverse-phase HPLC with a C18 column (e.g., acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : Confirm Z-configuration via NOE interactions between the imino group and adjacent protons .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~520) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (if single crystals are obtainable) .

Q. What are the primary stability concerns during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo and imino groups .
  • Hydrolysis Risk : Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions .
  • Oxidative Stability : Purge solutions with inert gas (N₂/Ar) to prevent imino bond oxidation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Docking Studies : Use MOE or AutoDock to predict binding modes. The indole-piperidine scaffold may occupy hydrophobic pockets, while the bromo and chloro groups enhance halogen bonding .
  • MD Simulations : Assess conformational stability of the Z-isomer in physiological conditions (e.g., 100 ns simulations in GROMACS) .
  • QSAR Analysis : Corrogate substituent effects (e.g., bromo vs. chloro) on activity using datasets from structurally analogous compounds .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Batch Variability : Verify synthesis reproducibility via independent replication (e.g., third-party labs) .
  • Assay Conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize false negatives .
  • Metabolite Interference : Use LC-MS to screen for degradation products in biological matrices that may confound results .

Q. What strategies resolve low yields in the final alkylation step of the piperidine moiety?

Methodological Answer:

  • Activation of Leaving Groups : Replace halides with tosyl/mesyl groups to enhance reactivity .
  • Solvent Optimization : Switch from THF to DMF to stabilize transition states in SN2 reactions .
  • Catalytic Additives : Use KI or crown ethers to improve nucleophilic displacement efficiency .

Q. How can researchers validate the compound’s selectivity in polypharmacology studies?

Methodological Answer:

  • Panel Screening : Test against >50 unrelated targets (e.g., CEREP panels) to identify off-target interactions .
  • CRISPR Knockout Models : Eliminate suspected off-target proteins (e.g., cytochrome P450 enzymes) to isolate primary mechanisms .
  • SPR Binding Assays : Quantify dissociation constants (Kd) for high-affinity targets .

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